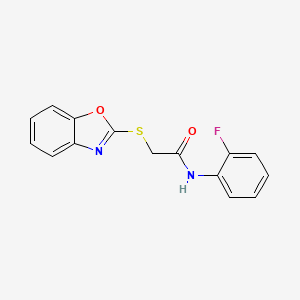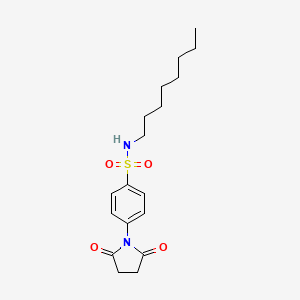![molecular formula C14H14F3N5O B15012459 (2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a trifluoromethyl group, and a cyanide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine to form an intermediate, which is then reacted with hydrazine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
化学反応の分析
Types of Reactions
(E)-2-Imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (E)-2-imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease pathways.
Industry
In industrial applications, (E)-2-imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of (E)-2-imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these targets. This inhibition can lead to changes in cellular pathways and biological processes, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (E)-2-imino-2-(morpholin-4-yl)-N-[2-(trifluoromethyl)phenyl]ethanecarbohydrazonoyl cyanide is unique due to the presence of the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H14F3N5O |
|---|---|
分子量 |
325.29 g/mol |
IUPAC名 |
(1E)-2-imino-2-morpholin-4-yl-N-[2-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-3-1-2-4-11(10)20-21-12(9-18)13(19)22-5-7-23-8-6-22/h1-4,19-20H,5-8H2/b19-13?,21-12+ |
InChIキー |
DBXMPGWXGUAONP-RARWTCAYSA-N |
異性体SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=CC=C2C(F)(F)F)/C#N |
正規SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)

![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15012429.png)
![(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15012435.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15012445.png)

![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15012476.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B15012481.png)
